molecular formula C10H20N2 B12620771 2,7-Diazaspiro[3.5]nonane, 2-propyl-

2,7-Diazaspiro[3.5]nonane, 2-propyl-

Cat. No.: B12620771
M. Wt: 168.28 g/mol
InChI Key: CNNSJIWULWVMAD-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[35]nonane, 2-propyl- is a chemical compound with the molecular formula C10H20N2 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonane, 2-propyl- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of a spirocyclization reaction where a diamine reacts with a cyclic ketone in the presence of a catalyst to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale spirocyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonane, 2-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,7-Diazaspiro[3.5]nonane, 2-propyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 2-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • 2,7-Diazaspiro[3.5]nonane-7-acetic acid

Uniqueness

2,7-Diazaspiro[3.5]nonane, 2-propyl- is unique due to its specific spirocyclic structure and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-propyl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H20N2/c1-2-7-12-8-10(9-12)3-5-11-6-4-10/h11H,2-9H2,1H3

InChI Key

CNNSJIWULWVMAD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2(C1)CCNCC2

Origin of Product

United States

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